molecular formula C16H18F3N7 B10893459 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10893459
M. Wt: 365.36 g/mol
InChI Key: LNWQKPHXRGQIST-UHFFFAOYSA-N
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Description

N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features a pyrazole and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various alkylating agents, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine
  • 3,5-Dimethyl-1H-pyrazol-4-amine
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to its specific combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H18F3N7

Molecular Weight

365.36 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-4-(1-ethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H18F3N7/c1-4-26-9-11(7-21-26)13-6-14(16(17,18)19)23-15(22-13)20-8-12-5-10(2)24-25(12)3/h5-7,9H,4,8H2,1-3H3,(H,20,22,23)

InChI Key

LNWQKPHXRGQIST-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=NC(=N2)NCC3=CC(=NN3C)C)C(F)(F)F

Origin of Product

United States

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